Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 479691-42-4 . It has a molecular weight of 298.77 and its IUPAC name is tert-butyl 4-(4-chloro-2-pyrimidinyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 451.8±35.0 °C at 760 mmHg . The compound is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate and its derivatives are often synthesized through condensation reactions and characterized using spectroscopic methods such as LCMS, NMR, and IR. These compounds have been crystallized in various crystal systems, providing detailed structural information (Sanjeevarayappa et al., 2015).
X-ray Diffraction Studies : Single crystal X-ray diffraction (XRD) analysis is a common technique for understanding the molecular structure of this compound derivatives. These studies reveal detailed insights into the crystallography, including unit cell parameters, space groups, and molecular conformation (Mamat et al., 2012).
Molecular Structure Analysis : Research on this compound derivatives includes exploration of their molecular structures. These studies often involve comparing theoretical calculations with experimental data to understand stability and conformational aspects (Yang et al., 2021).
Biological and Chemical Applications
Antibacterial and Anthelmintic Activities : Some derivatives of this compound have been screened for their antibacterial and anthelmintic activities. These compounds have shown varying degrees of activity against specific microorganisms, indicating their potential in therapeutic applications (Kulkarni et al., 2016).
Potential in Drug Synthesis : this compound derivatives are key intermediates in the synthesis of various biologically active compounds, including potential anticancer drugs and other therapeutics (Zhang et al., 2018).
Chemical Modification for Medicinal Chemistry : Research also includes chemical modification of these derivatives to explore their potential as active pharmacological agents. This includes the synthesis of novel analogs with improved pharmacological profiles for various medical applications (Nie et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSXSTDJXLNVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674287 | |
Record name | tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479691-42-4 | |
Record name | tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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